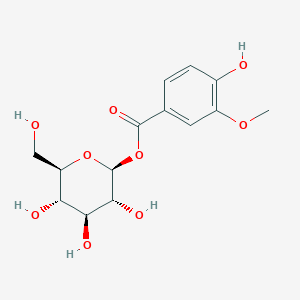
1-O-vanilloyl-beta-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-vanilloyl-beta-D-glucose is an O-acyl carbohydrate that is beta-D-glucose bearing a vanilloyl substituent at position 1. It derives from a vanillic acid and a 1-(3,4-dihydroxybenzoyl)-beta-D-glucopyranose.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1-O-vanilloyl-beta-D-glucose has shown promise in pharmacological research due to its bioactive properties. Studies suggest that it may possess antioxidant and anti-inflammatory effects, which are critical in developing therapeutic agents for various diseases.
- Antioxidant Activity : Research indicates that compounds similar to this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in the context of diseases like cancer and neurodegeneration .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory disorders .
Food Science
In food science, this compound can be utilized as a natural flavoring agent due to its vanillin content. Its incorporation into food products can enhance flavor profiles while providing health benefits associated with its antioxidant properties.
- Flavor Enhancement : Its vanilloyl group contributes to the characteristic flavor of vanilla, making it suitable for use in confectionery and baked goods .
Plant Biology
This compound has been identified in various plant species, including Capsicum annuum (bell pepper) and Sargentodoxa cuneata. Its presence in these plants suggests roles in metabolic pathways and potential benefits for plant health.
- Metabolic Profiling : Studies have utilized this compound in metabolomic profiling to understand plant responses to environmental stressors . For instance, its levels can indicate the plant's metabolic state under different conditions.
Biochemical Research
The compound serves as a substrate for specific enzymes involved in glycosylation processes. Understanding these biochemical pathways can provide insights into carbohydrate metabolism and enzyme functionality.
- Enzyme Substrate : this compound acts as a reactant for enzymes such as glycosyltransferases, which are crucial in synthesizing complex carbohydrates .
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant activity of various glycosides, including this compound, demonstrated significant free radical scavenging abilities. The results indicated that this compound could be beneficial in developing antioxidant supplements aimed at reducing oxidative stress-related diseases .
Case Study 2: Flavoring Agent in Food Products
Research exploring the application of natural flavoring agents found that incorporating this compound into dairy products enhanced flavor without synthetic additives. Sensory evaluations confirmed consumer preference for products containing this compound over those with artificial flavors .
Eigenschaften
Molekularformel |
C14H18O9 |
|---|---|
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-8-4-6(2-3-7(8)16)13(20)23-14-12(19)11(18)10(17)9(5-15)22-14/h2-4,9-12,14-19H,5H2,1H3/t9-,10-,11+,12-,14+/m1/s1 |
InChI-Schlüssel |
YROOZUQRTLHXIO-DIACKHNESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















